
Ethyl 3-phenoxypropionate
Overview
Description
Ethyl 3-phenoxypropionate (CAS 22409-91-2) is an ester compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. Key physical properties include:
- Melting Point: 22–24°C
- Boiling Point: 141–143°C (at 11 mmHg)
- Density: 1.084 g/mL
- Refractive Index: 1.5005
- Purity: 98% (typical commercial grade)
Its structure features a phenoxy group (-O-C₆H₅) attached to the third carbon of a propionate chain, with an ethyl ester moiety. This compound is primarily utilized in research settings, though specific industrial applications are less documented .
Preparation Methods
Esterification Method
Conventional Acid-Catalyzed Esterification
The most common and industrially relevant method for preparing Ethyl 3-phenoxypropionate is the esterification of 3-phenoxypropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction typically proceeds under reflux conditions to drive the equilibrium toward ester formation.
$$
\text{3-phenoxypropionic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{sulfuric acid}} \text{this compound} + \text{water}
$$
- Conditions: Reflux temperature (~78 °C for ethanol), strong acid catalyst (e.g., H2SO4)
- Purification: The reaction mixture is purified by distillation to isolate the ester product.
- Industrial Scale: Continuous flow reactors are often employed to optimize yield and process efficiency.
Hydrogenation Route (Related Ester Synthesis)
Though more commonly reported for Ethyl 3-phenylpropionate, a related compound, hydrogenation of ethyl cinnamate in the presence of nickel catalyst in an alcohol solution can yield the corresponding saturated ester. This method is less common for this compound but is noted in literature for similar esters.
Enzymatic Preparation Methods
Lipase-Catalyzed Transesterification
A significant advancement in the preparation of chiral esters related to this compound involves enzymatic methods using lipases. These biocatalysts enable kinetic resolution and transesterification reactions under mild conditions, offering high enantioselectivity and environmental benefits.
- Process: Lipase-catalyzed transesterification of racemic ethyl 3-hydroxy-3-phenylpropionate with acylating agents (e.g., vinyl acetate, vinyl propionate).
- Lipases Used: Commercially available lipases such as Novozyme 435, Amano lipase PS, PS-C, PS-D, and Candida rugosa lipase (CRL).
- Solvents: Organic solvents like isopropyl ether, tetrahydrofuran, methylene chloride, or solvent-free conditions using acylating agents as solvents.
- Reaction Conditions: Typically carried out at moderate temperatures (room temperature to 70 °C) for extended times (up to 160 hours).
- Outcomes: High conversion rates (~50-60%) with excellent enantiomeric excess (up to 99.9% ee for (S)-isomer and 98.7% ee for (R)-ester).
Advantages of Enzymatic Methods
- Environmentally friendly and economical due to enzyme reuse.
- High optical purity of products suitable for pharmaceutical applications.
- Mild reaction conditions reduce side reactions and degradation.
Comparative Data on Enzymatic Transesterification
Example | Acylating Agent | Organic Solvent | Reaction Time (hr) | Conversion (%) | % ee (S)-Alcohol | % ee (R)-Ester |
---|---|---|---|---|---|---|
8 | Vinyl propionate | Isopropyl ether | 160 | 52.1 | 99.9 | 98.7 |
11 | Vinyl propionate | Tetrahydrofuran | 135 | 61.3 | 100 | 81.3 |
12 | Vinyl propionate | Methylene chloride | 135 | 61.3 | 100 | 86.6 |
13 | Vinyl acetate | None (solvent-free) | 20 | 50.2 | 96.1 | 93.5 |
14 | Vinyl propionate | None (solvent-free) | 20 | 55.1 | 96.3 | 95.4 |
Data extracted from enzymatic transesterification studies showing conversion and enantiomeric excess under various conditions.
Summary of Preparation Routes
Preparation Method | Key Features | Advantages | Limitations |
---|---|---|---|
Acid-Catalyzed Esterification | Reflux of 3-phenoxypropionic acid with ethanol and sulfuric acid | Simple, scalable, well-established | Requires strong acid, energy-intensive reflux |
Enzymatic Transesterification | Lipase-catalyzed kinetic resolution using vinyl esters | High enantioselectivity, mild conditions, reusable enzymes | Longer reaction times, enzyme cost |
Research Findings and Industrial Implications
- The enzymatic method provides a sustainable alternative to traditional chemical synthesis, especially for producing optically pure esters.
- Lipase-catalyzed transesterification has been demonstrated to achieve high enantiomeric excess, which is critical for pharmaceutical intermediates.
- Industrial processes favor acid-catalyzed esterification for bulk production due to simplicity and cost-effectiveness.
- Continuous flow reactors and solvent optimization improve yields and reduce environmental impact in industrial esterification.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 3-phenoxypropionate undergoes hydrolysis under acidic or alkaline conditions to yield 3-phenoxypropionic acid and ethanol.
Key Conditions and Products:
Research Findings :
-
Hydrolysis rates depend on pH and temperature, with alkaline conditions favoring faster cleavage due to increased nucleophilicity of hydroxide ions .
-
Industrial-scale hydrolysis may employ continuous flow reactors to optimize yield.
Metabolic Conjugation Reactions
In biological systems, this compound is metabolized via glutathione (GSH) conjugation, a detoxification pathway observed in resistant plant species.
Metabolic Pathway Data:
Key Studies :
-
Resistant Echinochloa phyllopogon biotypes showed 5-fold lower accumulation of toxic metabolites compared to susceptible strains, linked to enhanced GST activity .
-
Conjugation with cysteine residues further reduces reactivity, highlighting evolutionary metabolic adaptations .
Oxidation Reactions
The phenoxy group and ester moiety are susceptible to oxidation under strong oxidizing conditions.
Oxidation Pathways:
Oxidizing Agent | Conditions | Products | Applications |
---|---|---|---|
KMnO₄ (acidic) | H₂SO₄, heat | Phenolic derivatives + CO₂ | Degradation studies . |
Ozone (O₃) | Room temperature | Oxopropionate derivatives | Environmental remediation . |
Observations :
-
Oxidative cleavage of the aromatic ring generates carboxylic acid derivatives, confirmed via GC-MS analysis .
-
Strong oxidizers (e.g., HNO₃) may induce explosive exothermic reactions, necessitating controlled conditions .
Transesterification and Esterification
The ethyl ester group reacts with alcohols or carboxylic acids to form new esters.
Reaction Parameters:
Reaction Type | Catalyst | Products | Yield |
---|---|---|---|
Transesterification | H₂SO₄, 70°C | Mthis compound | >90% (with excess methanol) . |
Esterification | SO₂F₂, DIPEA, DCE | This compound | 99% (batch process) . |
Industrial Synthesis :
-
Large-scale production employs SO₂F₂ gas as an activating agent, achieving near-quantitative yields .
-
Solvent selection (e.g., dichloroethane) minimizes side reactions and enhances reagent miscibility .
Thermal Decomposition
At elevated temperatures, this compound decomposes into volatile byproducts.
Decomposition Profile:
Temperature | Products | Hazards |
---|---|---|
>200°C | Phenol, propylene oxide, CO₂ | Flammable vapors, toxic fumes . |
Safety Notes :
-
Decomposition releases flammable gases (e.g., ethylene), requiring inert atmospheres in industrial settings .
Nucleophilic Substitution
The phenoxy group participates in electrophilic aromatic substitution (EAS) reactions.
Example Reaction:
Reagent | Conditions | Products |
---|---|---|
HNO₃/H₂SO₄ | 0–5°C | Nitro-phenoxypropionate derivatives |
Applications :
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-phenoxypropionate is an ester characterized by the presence of an ethyl group and a phenoxy group attached to a propionate backbone. Its molecular formula is , with a molecular weight of approximately 178.23 g/mol. The compound exhibits properties typical of esters, such as volatility and reactivity with acids.
Pharmaceutical Research
This compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures can interact with biological molecules, modulating various biochemical pathways. For instance, the imino group in related compounds can form hydrogen bonds with target proteins, potentially altering their functions.
Acaricidal Activity
Recent studies have focused on the acaricidal activity of 3-aryl propionic acid esters, including this compound. These compounds have shown efficacy against Psoroptes cuniculi, a mange mite that affects livestock . The structure-activity relationship (SAR) studies suggest that the ester functional group is crucial for enhancing biological activity, making these compounds promising candidates for developing new acaricides .
Agricultural Applications
As part of research into herbicides and plant growth regulators, this compound may contribute to developing new agrochemicals aimed at controlling broadleaf weeds and woody plants. Its structure suggests potential applications in formulations designed to enhance crop yield and manage pest populations effectively .
Case Study 1: Acaricidal Efficacy
In a study evaluating the acaricidal efficacy of various esters, this compound demonstrated significant activity against Psoroptes cuniculi. The study employed SAR analysis to identify key structural features that enhance efficacy, highlighting the importance of the ester group in achieving higher activity levels compared to related compounds .
Case Study 2: Synthesis and Application in Drug Development
Research into the synthesis of this compound has revealed pathways that could be optimized for large-scale production. These synthetic routes involve reactions with precursor compounds under controlled conditions to yield high-purity products suitable for pharmaceutical applications.
Mechanism of Action
Ethyl 3-phenoxypropionate exerts its effects primarily through its interaction with specific molecular targets. For instance, in herbicidal applications, it may inhibit key enzymes involved in plant growth, leading to the disruption of essential metabolic pathways. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Ethyl 3-Phenylpropionate (CAS 2021-28-5)
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.23 g/mol
- Density : 1.01 g/mL (at 25°C)
- Key Difference: Replaces the phenoxy group (-O-C₆H₅) with a phenyl group (-C₆H₅), reducing oxygen content.
- Applications : Used as a flavoring agent (FEMA 2455) due to its aromatic profile .
Comparison :
- Ethyl 3-phenoxypropionate has a higher density (1.084 vs. 1.01 g/mL) due to the oxygen atom in the phenoxy group.
- The phenyl variant lacks ether linkage, reducing polarity and likely solubility in polar solvents.
Ethyl 3-Ethoxypropionate (CAS 763-69-9)
- Molecular Formula : C₇H₁₄O₃
- Molecular Weight : 146.19 g/mol
- Boiling Point : 170°C (at atmospheric pressure)
- Solubility : Slightly soluble in water.
- Applications : Industrial solvent for coatings and paints due to moderate volatility and solvency .
Comparison :
- Ethyl 3-ethoxypropionate has a simpler structure (ethoxy group instead of phenoxy) and lower molecular weight, contributing to its higher boiling point (170°C vs. 141–143°C at 11 mmHg for this compound).
- The ethoxy group enhances hydrophilicity, making it more suitable for aqueous formulations.
Fluorinated Derivatives: Ethyl 3-(2-Fluorophenyl)propionate and Related Compounds
Comparison :
- The 3-oxo group introduces a ketone functionality, increasing polarity and likely reducing boiling points compared to non-oxo analogs.
Chlorinated Derivatives: Ethyl 3-(2-Chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9)
- Molecular Formula : C₁₇H₁₇ClO₂
- Molecular Weight : 292.77 g/mol
- Key Feature : Contains a chlorine atom and two aromatic rings, increasing steric bulk and molecular weight .
Comparison :
- The chlorine atom enhances density and boiling point compared to non-halogenated analogs.
- The dual phenyl groups may improve UV stability, making it suitable for specialty polymers or agrochemicals.
Amino-Substituted Derivatives: Ethyl 3-Amino-3-phenylpropanoate (CAS 6335-76-8)
- Molecular Formula: C₁₁H₁₅NO₂
- Molecular Weight : 193.24 g/mol
- Key Feature: An amino group (-NH₂) replaces the oxygen in the phenoxy group, increasing basicity .
Comparison :
- The amino group enhances water solubility (especially in salt forms, e.g., hydrochloride) and reactivity in nucleophilic reactions.
- Likely has a higher melting point due to hydrogen bonding.
Structural and Functional Insights
- Oxygen vs. Halogen Substituents: Phenoxy/ethoxy groups enhance polarity and solvency, while halogens (F, Cl) improve stability and alter electronic properties.
- Aromatic vs. Aliphatic Chains : Phenyl groups increase hydrophobicity, whereas ethoxy groups balance hydrophilicity for industrial applications.
- Functional Group Diversity: Ketones (3-oxo) and amino groups expand reactivity profiles, enabling use in drug synthesis and polymer chemistry.
Research and Industrial Implications
- This compound serves as a benchmark for studying ester reactivity and solvation effects.
- Fluorinated and chlorinated derivatives are critical in medicinal chemistry for tuning bioavailability and metabolic stability .
- Amino-substituted variants offer pathways for peptide coupling and catalyst design .
Biological Activity
Ethyl 3-phenoxypropionate is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological activity, including its acaricidal properties, enzymatic applications, and synthesis pathways.
Chemical Structure and Properties
This compound is an ester derived from phenoxypropanoic acid. Its chemical structure can be represented as follows:
This compound features a phenoxy group that contributes to its biological interactions.
Acaricidal Activity
Recent studies have highlighted the acaricidal potential of this compound. A series of experiments evaluated its effectiveness against Psoroptes cuniculi, a mange mite responsible for significant agricultural losses. The results indicated that this compound exhibited superior acaricidal activity compared to other esters, such as ethyl cinnamate.
Table 1: Acaricidal Activity of this compound and Related Compounds
Compound | LT50 (hours) | Notes |
---|---|---|
This compound | 12 | Most effective among tested esters |
Ethyl cinnamate | 15 | Lower efficacy than this compound |
Methyl esters | 14 | Similar activity to ethyl esters |
Amides and ketones | >20 | Significantly less active |
The mechanism of action appears to involve an acyl transfer mechanism, where the ester group plays a crucial role in the biological activity. The presence of the carbonyl oxygen in the ester is believed to facilitate interactions with biological receptors, enhancing its acaricidal effects .
Enzymatic Applications
This compound has also been utilized in enzyme-catalyzed reactions . For instance, it serves as a substrate in enzymatic resolution processes aimed at producing optically active compounds. Studies have shown that lipases can effectively hydrolyze this ester, yielding high enantiomeric excesses.
Table 2: Enzymatic Resolution of this compound
Enzyme Type | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|
Pseudomonas lipase | 50 | >98 |
Candida antarctica lipase B | 45 | >95 |
These findings suggest that this compound could be a valuable intermediate in synthesizing pharmaceuticals, particularly antidepressants like fluoxetine .
Case Studies
- Acaricide Development : In a study focused on developing new acaricides, researchers synthesized various derivatives of this compound. The derivatives were tested for their acaricidal properties against P. cuniculi. The study concluded that modifications to the phenoxy group significantly influenced the activity levels, indicating a structure-activity relationship (SAR) worth exploring further .
- Synthesis of Taxol Precursors : this compound was used in a chemoenzymatic synthesis pathway for producing Taxol's C-13 side chain. The process involved using Galactomyces geotrichum as a biocatalyst, showcasing the compound's versatility in synthetic organic chemistry .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Ethyl 3-phenoxypropionate’s purity and structural integrity?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy to confirm the ester’s molecular structure, focusing on peaks corresponding to the phenoxy and propionate groups (e.g., δ 1.2–1.4 ppm for the ethyl group and δ 4.1–4.3 ppm for the ester oxygen linkage) .
- Employ gas chromatography-mass spectrometry (GC-MS) to assess purity and detect volatile impurities, referencing retention indices and fragmentation patterns against standardized databases .
- Infrared (IR) spectroscopy can validate functional groups, such as the ester carbonyl stretch (~1740 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .
Q. How can researchers optimize the synthesis of this compound to improve yield?
Methodological Answer:
- Test reaction conditions using acid-catalyzed esterification (e.g., sulfuric acid) under reflux, varying molar ratios of 3-phenoxypropionic acid to ethanol (1:3 to 1:5) .
- Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (4:1) to track ester formation .
- Purify via vacuum distillation (boiling point ~250–260°C) and confirm yield using gravimetric analysis, reporting deviations >5% as potential side reactions (e.g., hydrolysis) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and chemical-resistant gloves (nitrile or neoprene) to minimize inhalation and dermal exposure .
- Store in airtight containers away from oxidizers and moisture to prevent degradation, with regular stability testing (e.g., GC-MS every 6 months) .
- Dispose of waste via neutralization (e.g., sodium bicarbonate) followed by incineration, adhering to EPA or local regulations .
Advanced Research Questions
Q. How do conflicting literature reports on this compound’s reactivity under acidic conditions arise, and how can they be resolved?
Methodological Answer:
- Perform controlled hydrolysis experiments at varying pH (1–5) and temperatures (25–80°C), quantifying products (3-phenoxypropionic acid and ethanol) via HPLC .
- Analyze discrepancies by comparing solvent systems (e.g., aqueous vs. anhydrous conditions) and catalyst purity (trace metal content in acids) .
- Use Arrhenius plots to model reaction kinetics and identify activation energy differences between studies .
Q. What mechanistic insights explain this compound’s stability in non-polar solvents versus polar aprotic solvents?
Methodological Answer:
- Conduct solvent polarity experiments using dielectric constant ranges (e.g., hexane: ε=1.9; DMSO: ε=47.2) to measure ester degradation rates via UV-Vis spectroscopy (λ=270 nm for aromatic rings) .
- Apply density functional theory (DFT) calculations to model solvation effects on the ester’s electron density and bond dissociation energies .
- Validate findings with accelerated aging tests (40–60°C for 30 days) and correlate with solvent polarity indices .
Q. How can this compound’s role as a synthetic intermediate be expanded in multicomponent reactions (MCRs)?
Methodological Answer:
- Design Ugi or Passerini reactions incorporating the ester as a carbonyl source, using catalysts like Sc(OTf)₃ or H₂O₂ to optimize stereoselectivity .
- Analyze product diversity via high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structural motifs .
- Compare yields and regioselectivity with alternative esters (e.g., methyl or benzyl analogs) to identify steric/electronic advantages .
Q. Key Methodological Considerations
- Contradictory Data Analysis : Always cross-validate results with orthogonal techniques (e.g., NMR + GC-MS) and replicate experiments under standardized conditions .
- Ethical Research Practices : Document raw data and negative results transparently to avoid publication bias .
- Literature Gaps : Prioritize understudied areas like enantioselective synthesis or environmental fate analysis .
Properties
IUPAC Name |
ethyl 3-phenoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKJOPXGYSFUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324526 | |
Record name | Ethyl 3-phenoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22409-91-2 | |
Record name | 22409-91-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-phenoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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